N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
This compound features a 4,5-dihydroimidazole core substituted with a (2-chlorophenyl)methylsulfanyl group at position 2, linked via a sulfonyl bridge to a para-substituted phenylacetamide moiety. Its molecular formula is C₁₈H₁₇ClN₃O₃S₂ (molecular weight: 423.9 g/mol), with key properties including an XLogP3 value of 2.8, indicative of moderate lipophilicity, and a planar amide group that facilitates hydrogen bonding . The sulfonyl and sulfanyl groups contribute to its electronic profile, while the 2-chlorophenyl substituent introduces steric and electronic effects distinct from positional isomers.
Properties
IUPAC Name |
N-[4-[[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-13(23)21-15-6-8-16(9-7-15)27(24,25)22-11-10-20-18(22)26-12-14-4-2-3-5-17(14)19/h2-9H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMKEYEKHBBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-(2-chlorophenyl)methylsulfanyl-4,5-dihydroimidazole. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would incorporate purification steps like recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : The 2-chloro substitution in the target compound may confer unique steric interactions in receptor binding compared to 4-chloro analogs .
- Heterocyclic Flexibility : Dihydroimidazole and triazole cores offer distinct metabolic and electronic profiles, with triazoles generally more stable but less flexible .
Q & A
Q. What are the critical steps in synthesizing N-{4-[(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves four key stages:
Imidazole ring formation via cyclization of precursors (e.g., α-haloketones with thiourea derivatives under acidic/basic conditions).
Sulfanyl linkage introduction by reacting the imidazole intermediate with 2-chlorobenzyl mercaptan.
Sulfonylation of the imidazole nitrogen using 4-nitrobenzenesulfonyl chloride, followed by reduction to the amine.
Acetamide coupling via reaction with acetyl chloride in the presence of a base (e.g., triethylamine).
Optimization strategies include:
- Using Design of Experiments (DoE) to adjust temperature, solvent polarity, and catalyst loading (e.g., palladium for coupling reactions) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., imidazole C-H at δ 7.2–8.1 ppm) and confirms sulfonyl/acetamide groups .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and imidazole regions.
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 490.0721).
- Infrared (IR) Spectroscopy : Detects C=O (1680–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .
- X-ray crystallography (if crystalline) confirms stereochemistry and bond angles .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., COX-2) to assess binding affinity .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal validation : Use SPR (Surface Plasmon Resonance) to measure direct target binding, complementing cell-based assays .
- Metabolic stability testing : Evaluate compound degradation in assay media via LC-MS to rule out false negatives .
Q. What strategies mitigate challenges in sulfonylation and acetamide coupling during synthesis?
- Methodological Answer :
- Sulfonylation :
- Use molecular sieves to scavenge HCl byproducts and improve yield.
- Optimize stoichiometry (1.2:1 sulfonyl chloride:imidazole) to prevent over-sulfonation .
- Acetamide coupling :
- Replace acetyl chloride with acetyl imidazole to reduce side reactions.
- Employ microwave-assisted synthesis (80°C, 30 min) for faster reaction kinetics .
Q. What computational methods predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to ACE2 or SARS-CoV-2 protease, guided by docking scores (e.g., −5.51 kcal/mol for similar sulfonamides) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR modeling : Train models on imidazole-sulfonamide derivatives to predict ADMET properties .
Q. How does stereochemistry (e.g., sulfoxide enantiomers) influence bioactivity?
- Methodological Answer :
- Chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual testing .
- Pharmacodynamic profiling : Compare IC₅₀ values of (R)- and (S)-sulfoxide forms in enzyme inhibition assays .
- Circular Dichroism (CD) : Correlate optical activity with conformational changes in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
